

Application Note & Synthesis Protocol: N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

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Compound of Interest

Compound Name: *N*-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

CAS No.: 1020057-31-1

Cat. No.: B1384925

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Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of **N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide**, a fluorinated benzamide derivative of interest in medicinal chemistry and drug development. Benzamide scaffolds are central to numerous clinically significant drugs, and the incorporation of fluorine and alkoxy moieties can significantly enhance metabolic stability and target binding affinity.[1] This protocol outlines a robust four-step synthetic sequence, beginning from commercially available starting materials. The methodology is designed for accessibility in a standard organic chemistry laboratory, emphasizing safety, efficiency, and high purity of the final product. Each step is accompanied by detailed procedural instructions, mechanistic insights, and guidance for characterization.

Introduction

The benzamide functional group is a cornerstone in modern medicinal chemistry, present in a vast array of therapeutic agents.[1] The strategic functionalization of the benzamide core allows

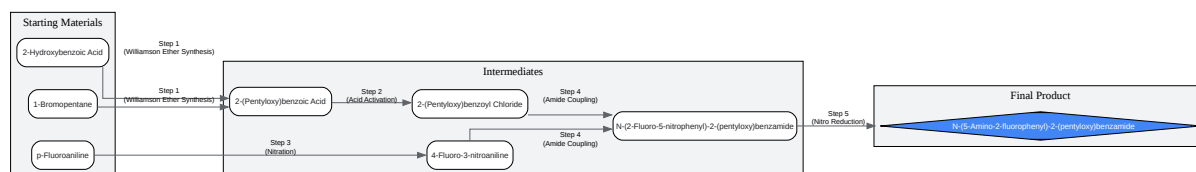
for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The target molecule, **N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide**, incorporates several key structural features:

- **Fluorine Substitution:** The ortho-fluoro group can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[1]
- **Pentyloxy Chain:** The 2-(pentyloxy) substituent introduces a flexible, hydrophobic character that can facilitate interactions with hydrophobic pockets in biological targets.[2]
- **Amino Group:** The free aromatic amine provides a crucial site for hydrogen bonding and serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR).[1]

This protocol details a reliable synthetic pathway involving the preparation of two key intermediates, 2-(pentyloxy)benzoyl chloride and 4-fluoro-3-nitroaniline, followed by their coupling and a final chemoselective reduction to yield the target compound.

Overall Synthetic Scheme

The synthesis is structured in a convergent manner, preparing an acid chloride and a nitroaniline intermediate separately before coupling and final reduction. This approach ensures control and optimization at each stage.



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Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents

Reagent	Formula	CAS No.	Supplier	Purity
2-Hydroxybenzoic Acid (Salicylic Acid)	C ₇ H ₆ O ₃	69-72-7	Sigma-Aldrich	≥99%
1-Bromopentane	C ₅ H ₁₁ Br	110-53-2	Sigma-Aldrich	≥98%
Sodium Hydroxide	NaOH	1310-73-2	Fisher Scientific	≥97%
p-Fluoroaniline	C ₆ H ₆ FN	371-40-4	Alfa Aesar	≥99%
Sulfuric Acid (98%)	H ₂ SO ₄	7664-93-9	VWR	ACS Grade
Nitric Acid (70%)	HNO ₃	7697-37-2	VWR	ACS Grade
Thionyl Chloride	SOCl ₂	7719-09-7	Sigma-Aldrich	≥99%
Pyridine	C ₅ H ₅ N	110-86-1	Sigma-Aldrich	Anhydrous, ≥99.8%
Tin(II) Chloride Dihydrate	SnCl ₂ ·2H ₂ O	10025-69-1	Sigma-Aldrich	≥98%
Dichloromethane (DCM)	CH ₂ Cl ₂	75-09-2	Fisher Scientific	HPLC Grade
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	141-78-6	Fisher Scientific	HPLC Grade
Hexanes	C ₆ H ₁₄	110-54-3	Fisher Scientific	HPLC Grade
Ethanol (Absolute)	C ₂ H ₅ OH	64-17-5	Fisher Scientific	200 Proof
Hydrochloric Acid (37%)	HCl	7647-01-0	VWR	ACS Grade

Equipment

- Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
- Magnetic stirrers with heating mantles
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Flash column chromatography system
- Melting point apparatus
- NMR Spectrometer (≥ 400 MHz)
- Mass Spectrometer (ESI or similar)
- Fume hood

Experimental Protocols

Step 1: Synthesis of 2-(Pentyloxy)benzoic Acid

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.^{[3][4]} Salicylic acid's phenolic hydroxyl group is more acidic than its carboxylic acid proton in the presence of two equivalents of a strong base. However, for practical synthesis, the more nucleophilic phenoxide is selectively alkylated over the less nucleophilic carboxylate. Sodium hydroxide is used to deprotonate the phenolic hydroxyl, forming a sodium phenoxide intermediate which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane in an S_N2 reaction.

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzoic acid (10.0 g, 72.4 mmol) and absolute ethanol (100 mL).
- Stir the mixture until the solid is mostly dissolved. Add sodium hydroxide pellets (6.4 g, 160 mmol, 2.2 eq) to the solution. The mixture will warm up.

- Once the sodium hydroxide has dissolved, add 1-bromopentane (13.1 g, 11.9 mL, 86.9 mmol, 1.2 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 7:3 Hexanes/EtOAc), visualizing with a UV lamp. The product spot should be significantly less polar than the starting salicylic acid.
- After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
- Dissolve the remaining residue in water (100 mL) and transfer to a 500 mL separatory funnel.
- Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 1-bromopentane. Discard the organic layers.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated HCl (approx. 15 mL). A white precipitate will form.
- Extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid. Recrystallization from a mixture of hexanes and a minimal amount of ethyl acetate may be performed for further purification if necessary.
- Expected Yield: 12-14 g (80-90%). Characterization: White solid, m.p. 48-50 °C.

Step 2: Synthesis of 2-(Pentyloxy)benzoyl Chloride

Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amide bond formation. Thionyl chloride (SOCl_2) is a common and effective reagent for this transformation.^[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group, which is then displaced by a chloride ion. A small amount of a tertiary amine base like pyridine can be used to catalyze the reaction.

Procedure:

- SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6] [7][8][9][10] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[6]
- To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 2-(pentyloxy)benzoic acid (10.0 g, 48.0 mmol).
- Add thionyl chloride (17.1 g, 10.5 mL, 144 mmol, 3.0 eq) to the flask.
- Add 2-3 drops of anhydrous pyridine as a catalyst.
- Heat the reaction mixture gently to 70 °C and stir for 2-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases and the solution becomes clear.
- Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure (b.p. 79 °C), followed by vacuum distillation to ensure complete removal.
- The crude 2-(pentyloxy)benzoyl chloride, a pale yellow oil, is typically used in the next step without further purification. Expected Yield: Quantitative (approx. 10.9 g).

Step 3: Synthesis of 4-Fluoro-3-nitroaniline

Rationale: This is an electrophilic aromatic substitution (nitration) reaction. The amino group of p-fluoroaniline is a strong activating group, but under the strongly acidic conditions required for nitration (H₂SO₄/HNO₃), it is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. However, a small equilibrium concentration of the free amine remains, which is ortho, para-directing. The fluorine atom is a deactivating but ortho, para-directing group. The nitration occurs ortho to the fluorine and meta to the protonated amino group, yielding the desired product. Using anhydrous conditions and controlled temperatures minimizes side products and improves yield.[11]

Procedure:

- In a 500 mL flask cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid (98%, 150 mL).
- While maintaining the temperature below 10 °C, slowly add p-fluoroaniline (15.0 g, 135 mmol) in portions with vigorous stirring.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 9.5 mL, 148.5 mmol, 1.1 eq) to concentrated sulfuric acid (50 mL) while cooling in an ice bath.
- Add the cold nitrating mixture dropwise to the p-fluoroaniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, stir the mixture for an additional hour at 5-10 °C.
- Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with stirring.
- Neutralize the resulting solution by slowly and carefully adding concentrated aqueous ammonia until the pH is ~8. This step is highly exothermic and should be performed with efficient cooling. An orange-yellow precipitate will form.
- Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and air-dry.
- For purification, the crude solid can be recrystallized from ethanol/water.
- Expected Yield: 16-18 g (75-85%). Characterization: Yellow-gold powder, m.p. 94-96 °C.[11]

Step 4: Synthesis of N-(2-Fluoro-5-nitrophenyl)-2-(pentyloxy)benzamide

Rationale: This step is a nucleophilic acyl substitution reaction to form the amide bond.[12] The amino group of 4-fluoro-3-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-(pentyloxy)benzoyl chloride. The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline, so gentle heating may be required. A weak

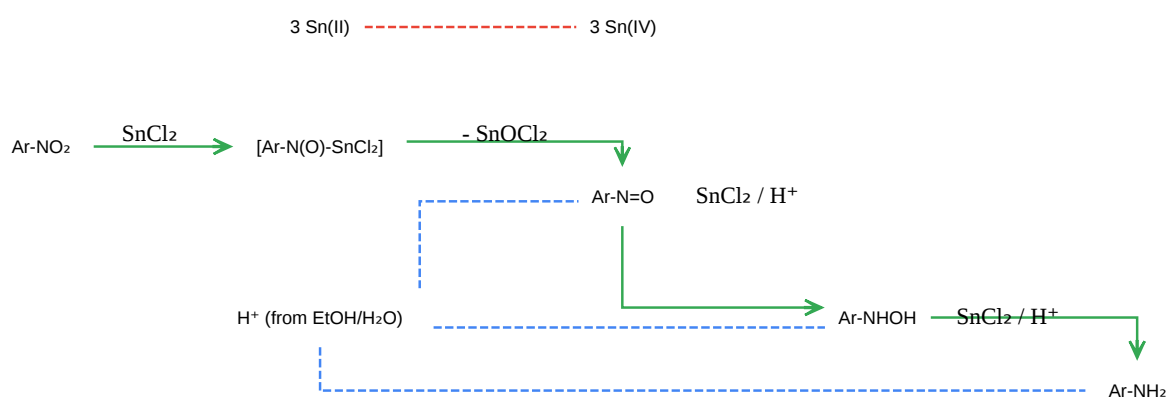
base like pyridine is used as a solvent and to neutralize the HCl byproduct generated during the reaction.

Procedure:

- In a 250 mL round-bottom flask, dissolve 4-fluoro-3-nitroaniline (7.0 g, 44.8 mmol) in anhydrous pyridine (80 mL) under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Dissolve the crude 2-(pentyloxy)benzoyl chloride (approx. 10.9 g, 48.0 mmol, 1.07 eq) in anhydrous dichloromethane (20 mL).
- Add the acid chloride solution dropwise to the aniline solution over 30 minutes, keeping the temperature below 5 °C.
- After addition, allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor progress by TLC (Eluent: 8:2 Hexanes/EtOAc).
- Pour the reaction mixture into 200 mL of 1 M HCl (aq) cooled in an ice bath.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20).
- Expected Yield: 12-14 g (75-85%). Characterization: Yellow solid.

Step 5: Synthesis of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Rationale: The final step is the chemoselective reduction of the aromatic nitro group to an amine. It is critical that the reducing agent does not affect the amide bond or the C-F bond. While catalytic hydrogenation can be effective, a common and highly reliable laboratory method is the use of tin(II) chloride (SnCl_2) in an acidic medium or an alcohol solvent. SnCl_2 is a mild reducing agent that shows excellent selectivity for nitro groups in the presence of other reducible functionalities like amides and esters.



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Caption: Simplified pathway for SnCl_2 reduction of a nitro group.

Procedure:

- To a 500 mL round-bottom flask, add the N-(2-fluoro-5-nitrophenyl)-2-(pentyloxy)benzamide intermediate (10.0 g, 28.7 mmol) and absolute ethanol (200 mL).
- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (32.4 g, 143.5 mmol, 5.0 eq) to the suspension.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

- Maintain reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is completely consumed.
- Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 400 g).
- Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO_3) solution portion-wise with vigorous stirring until the pH is approximately 7-8. A white precipitate of tin salts will form.
- Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
- Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
- Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, an off-white or pale tan solid, can be purified by recrystallization from ethanol/water or by flash column chromatography (e.g., 7:3 Hexanes/EtOAc).
- Expected Yield: 7.5-8.5 g (80-90%).

Characterization of Final Product

Parameter	Expected Value
Appearance	Off-white to pale tan solid
Molecular Formula	C ₁₈ H ₂₁ FN ₂ O ₂
Molecular Weight	316.37 g/mol
Melting Point	To be determined experimentally
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): ~8.2 (d, amide NH), ~7.8 (dd, Ar-H), ~7.4 (m, Ar-H), ~7.0 (m, Ar-H), ~6.8 (m, Ar-H), ~6.4 (m, Ar-H), ~4.1 (t, -OCH ₂ -), ~3.7 (br s, -NH ₂), ~1.9 (p, -OCH ₂ CH ₂ -), ~1.5 (m, -CH ₂ CH ₂ CH ₃), ~1.0 (t, -CH ₃).
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): ~164 (C=O), ~157 (C-F, d, J ≈ 240 Hz), ~145-110 (Ar-C), ~69 (-OCH ₂ -), ~29, ~28, ~22 (-CH ₂ -), ~14 (-CH ₃).
Mass Spec (ESI+)	m/z: 317.17 [M+H] ⁺

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Step 1: Low yield of ether	Incomplete deprotonation of phenol.	Ensure NaOH is fully dissolved before adding alkyl halide. Use a stronger base like NaH in an anhydrous solvent (THF) if needed.
Low reaction temperature or time.	Ensure the reaction is maintained at reflux for the specified duration.	
Step 3: Multiple nitration products	Reaction temperature too high.	Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture.
Step 4: Low yield of amide	Inactive acid chloride (hydrolyzed).	Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared acid chloride.
Low nucleophilicity of aniline.	Allow the reaction to proceed for a longer duration or gently warm to 40 °C if no progress is observed at room temperature.	
Step 5: Incomplete reduction	Insufficient reducing agent.	Ensure 5 equivalents of SnCl ₂ ·2H ₂ O are used. Add the reagent in one portion.
Tin salts difficult to remove.	After neutralization, stir vigorously for 30-60 minutes to fully precipitate salts before filtering through Celite®. Ensure the filter cake is washed thoroughly.	
Final Product: Discoloration	Air oxidation of the amine.	Purify the final product quickly. Store under an inert

atmosphere (nitrogen or argon) in a cool, dark place.

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